2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a chlorophenoxy group, and a phenyl group attached to a nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the nicotinonitrile core.
Attachment of the Chlorophenoxy and Phenyl Groups: The chlorophenoxy and phenyl groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenol and phenyl halide react with the nicotinonitrile intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating the activity of key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorophenoxy group.
2-(4-Chlorophenoxy)-3-phenylpropanoic acid: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its potential for various applications. The combination of functional groups in this compound makes it a versatile and valuable molecule in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQROVQKNYWIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152888 | |
Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-45-4 | |
Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338749-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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